molecular formula C23H22N2O2 B12877830 (4S,4'S)-2,2'-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B12877830
M. Wt: 358.4 g/mol
InChI Key: NZXSNEFCHPJQRY-WOJBJXKFSA-N
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Description

(4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a unique structure with two oxazole rings connected by a pent-4-yne bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazole Rings: The oxazole rings can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The two oxazole rings are then coupled using a pent-4-yne linker. This step may involve palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction may produce dihydrooxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets could make it a candidate for drug development.

Industry

In industry, (4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S)-2,2’-(But-2-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
  • (4S,4’S)-2,2’-(Hex-5-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Uniqueness

(4S,4’S)-2,2’-(Pent-4-yne-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific pent-4-yne linker, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

(4S)-4-phenyl-2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pent-4-yn-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C23H22N2O2/c1-3-14-23(2,21-24-19(15-26-21)17-10-6-4-7-11-17)22-25-20(16-27-22)18-12-8-5-9-13-18/h1,4-13,19-20H,14-16H2,2H3/t19-,20-/m1/s1

InChI Key

NZXSNEFCHPJQRY-WOJBJXKFSA-N

Isomeric SMILES

CC(CC#C)(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4

Canonical SMILES

CC(CC#C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4

Origin of Product

United States

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